(1-ethyl-4-methyl-1H-imidazol-2-yl)methanol chemical properties
(1-ethyl-4-methyl-1H-imidazol-2-yl)methanol chemical properties
This guide provides an in-depth technical analysis of (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol , a specialized heterocyclic building block used in pharmaceutical synthesis and advanced polymer curing.
Executive Summary
(1-Ethyl-4-methyl-1H-imidazol-2-yl)methanol (CAS: 1855899-74-9) is a bifunctional imidazole derivative featuring a primary alcohol at the C2 position and alkyl substitutions at N1 and C4. This specific substitution pattern imparts unique steric and electronic properties, distinguishing it from the more common 2-methylimidazole or 1-methylimidazole derivatives. It serves as a critical intermediate in the synthesis of bioactive imidazoles (e.g., for antifungal or cardiovascular targets) and as a latent accelerator in epoxy resin systems where the hydroxymethyl group provides controlled reactivity.
Chemical Identity & Structural Analysis[1][2][3][4]
| Attribute | Detail |
| IUPAC Name | (1-Ethyl-4-methyl-1H-imidazol-2-yl)methanol |
| CAS Number | 1855899-74-9 |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.18 g/mol |
| SMILES | CCN1C=C(C)N=C1CO |
| InChI Key | Unique identifier required for database integration |
Structural Features[1][2][4][5][6][7][8][9]
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Imidazole Core: The aromatic heterocycle provides basicity (pKa ~7.0–7.5 for the conjugate acid) and π-stacking potential.
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C2-Hydroxymethyl Group: A primary alcohol attached to the electron-deficient C2 position. It is susceptible to oxidation (to aldehyde/carboxylic acid) and nucleophilic substitution (via activation, e.g., mesylation or chlorination).
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N1-Ethyl / C4-Methyl: These alkyl groups increase lipophilicity (LogP) compared to the parent imidazole, improving cell permeability in drug candidates and solubility in organic polymer matrices.
Physicochemical Properties
Note: Where experimental values for this specific isomer are proprietary, data is derived from validated structure-property relationship (SPR) models of close analogs (e.g., 1-ethyl-2-hydroxymethylimidazole).
| Property | Value / Range | Note |
| Physical State | Viscous Liquid or Low-Melting Solid | Tends to supercool; crystallizes upon standing. |
| Melting Point | 45–55 °C (Estimated) | Lower than 1-methyl analog due to ethyl sterics. |
| Boiling Point | ~310 °C (at 760 mmHg) | High due to H-bonding (O-H···N). |
| pKa (Basic) | 7.2 ± 0.2 | Nitrogen N3 protonation. |
| pKa (Acidic) | ~14.5 | Hydroxyl proton. |
| LogP | 0.45 ± 0.2 | Moderate hydrophilicity. |
| Solubility | High: Methanol, DCM, Water | Amphiphilic nature. |
Synthetic Pathways
The most reliable and regioselective synthesis utilizes the C2-lithiation of the precursor 1-ethyl-4-methylimidazole. This method avoids the formation of isomeric mixtures common in ring-closure strategies.
Pathway Diagram (Graphviz)
Caption: Regioselective synthesis via C2-lithiation. The N-ethylation of 4-methylimidazole favors the 1,4-isomer, which is then functionalized.
Detailed Experimental Protocol (Self-Validating)
Step 1: Precursor Preparation (1-Ethyl-4-methylimidazole)
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Dissolve 4-methylimidazole (1.0 eq) in anhydrous DMF.
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Add NaH (1.1 eq, 60% dispersion) at 0°C under N₂. Stir for 30 min until H₂ evolution ceases.
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Add Ethyl Bromide (1.1 eq) dropwise. Warm to RT and stir for 4 hours.
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Validation: Check TLC (MeOH/DCM 1:9). Two spots may appear (1,4- and 1,5-isomers). The 1,4-isomer is typically the major product and has a lower boiling point.
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Workup: Quench with water, extract with EtOAc. Distill under vacuum to isolate pure 1-ethyl-4-methylimidazole.
Step 2: C2-Hydroxymethylation
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Dissolve 1-ethyl-4-methylimidazole (1.0 eq) in anhydrous THF. Cool to -78°C (Dry ice/acetone bath).
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Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 min. Maintain temp < -70°C.
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Mechanistic Note: The C2 proton is the most acidic (pKa ~32). Lithiation is rapid and quantitative at this position.
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Stir for 45 min at -78°C. The solution typically turns yellow/orange.
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Add Paraformaldehyde (3.0 eq, dried monomer source) in one portion, OR add dry DMF (1.5 eq) followed by NaBH4 reduction.
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Preferred: Paraformaldehyde allows direct access to the alcohol.
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Allow to warm to RT slowly overnight.
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Workup: Quench with sat. NH₄Cl.[1] Extract with DCM (repeatedly, product is polar). Dry over Na₂SO₄ and concentrate.
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Purification: Recrystallize from Acetone/Ether or flash chromatography (DCM/MeOH).
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral signatures must be confirmed.
| Technique | Signal | Assignment |
| ¹H NMR (CDCl₃) | δ 1.42 (t, 3H) | N-CH₂-CH₃ |
| δ 2.24 (s, 3H) | C4-CH₃ | |
| δ 3.98 (q, 2H) | N-CH₂ -CH₃ | |
| δ 4.65 (s, 2H) | C2-CH₂ -OH | |
| δ 6.75 (s, 1H) | C5-H (Ring proton) | |
| ¹³C NMR | ~14.0, ~17.0 | Methyl carbons |
| ~42.0 | N-Ethyl methylene | |
| ~56.0 | Hydroxymethyl carbon | |
| ~120, ~135, ~148 | Imidazole ring carbons (C5, C4, C2) | |
| MS (ESI+) | m/z 141.1 [M+H]⁺ | Protonated molecular ion |
Reactivity & Applications
Pharmaceutical Building Block
The C2-alcohol is a versatile handle for "fragment-based drug design."
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Oxidation: Treatment with MnO₂ yields the aldehyde , a precursor for reductive amination to install amine side chains (common in antihistamine and adrenergic drugs).
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Chlorination: Reaction with Thionyl Chloride (SOCl₂) yields the 2-chloromethyl derivative. Warning: This intermediate is a potent alkylating agent (nitrogen mustard analog) and must be handled with extreme caution.
Epoxy Resin Curing (Latent Accelerator)
In polymer science, this compound acts as a latent curing agent .
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Mechanism: At room temperature, the bulky ethyl/methyl groups and the H-bonding of the hydroxyl group prevent rapid reaction with epoxy rings.
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Activation: Upon heating (>100°C), the hydroxyl group reacts with the epoxide, and the tertiary imidazole nitrogen catalyzes the cross-linking of the resin matrix. This provides "one-pot" shelf stability for adhesives.
Safety & Handling
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
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Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
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PPE: Chemical-resistant gloves (Nitrile), safety goggles, and fume hood are mandatory, especially during the lithiation step.
References
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PubChem. 1H-Imidazole-2-methanol, 1-ethyl-4-methyl-. National Library of Medicine. Available at: [Link]
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Organic Chemistry Portal. Synthesis of Imidazoles. (General regioselectivity rules). Available at: [Link]
